Ethyl 3-bromo-4-hydroxybenzoate
Overview
Description
Ethyl 3-bromo-4-hydroxybenzoate is a chemical compound with the molecular formula C9H9BrO31. It is stored in a dark place under an inert atmosphere at temperatures between 2-8°C1.
Synthesis Analysis
The synthesis of Ethyl 3-bromo-4-hydroxybenzoate is not explicitly detailed in the search results. However, there are references to the synthesis of similar compounds23. For a detailed synthesis procedure, it is recommended to refer to specialized literature or databases.Molecular Structure Analysis
The molecule contains a total of 22 bonds. There are 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic hydroxyl4.Chemical Reactions Analysis
Specific chemical reactions involving Ethyl 3-bromo-4-hydroxybenzoate are not detailed in the search results. However, one study mentions that the genes phbh1/phbh2 were responsible for 3-bromo-4-hydroxybenzoate (3-Br-4-HB, an anthropogenic pollutant) catabolism5.Physical And Chemical Properties Analysis
Ethyl 3-bromo-4-hydroxybenzoate has a molecular weight of 245.071. It is a solid at room temperature1. For more specific physical and chemical properties, it is recommended to refer to specialized databases or literature.Scientific Research Applications
Synthesis of Complex Organic Compounds
Ethyl 3-bromo-4-hydroxybenzoate plays a significant role in the synthesis of complex organic compounds. For instance, it is used in the synthesis of various [1,2,3]Triazolo[1,5-a]quinoline derivatives, which have potential applications in pharmaceutical and chemical industries. This process involves reactions with other compounds like ethyl 4-(ethylsulfanyl)-3-oxobutanoate and oxidation steps to form intricate molecular structures (Pokhodylo & Obushak, 2019).
Thermodynamic Studies
Ethyl 3-bromo-4-hydroxybenzoate is also vital in thermodynamic research. Studies on the molar enthalpies of formation of its related compounds like ethyl hydroxybenzoates in gas-phase provide insights into their thermodynamic properties. These findings are derived from techniques such as combustion calorimetry, differential scanning calorimetry, and thermogravimetric analysis, offering valuable data for chemical process design and optimization (Ledo et al., 2018).
Crystal Growth and Characterization
In the field of material science, ethyl 3-bromo-4-hydroxybenzoate contributes to the growth and characterization of single crystals. Techniques like modified vertical Bridgman technique are employed to grow ethyl 4-hydroxybenzoate crystals. These crystals are then analyzed using X-ray diffraction, FTIR spectroscopy, and various thermal analysis methods. Such research is crucial for developing new materials with potential applications in electronics and optics (Solanki, Rajesh, & Suthan, 2017).
Environmental Studies
Environmental research also benefits from the study of ethyl 3-bromo-4-hydroxybenzoate. Investigations into the photodegradation of parabens, which include compounds like ethyl 4-hydroxybenzoate, reveal the kinetics and by-products of their breakdown under UV radiation. This research isimportant for understanding the environmental impact and persistence of these compounds in water bodies and ecosystems. Studies in this area use techniques like ultraviolet C lamps and hydrogen peroxide, providing insights into the degradation pathways and efficiency of various treatment methods (Gmurek et al., 2015).
Pharmaceutical Research
Ethyl 3-bromo-4-hydroxybenzoate is also used in pharmaceutical research for the synthesis of novel compounds with potential therapeutic applications. For instance, its derivatives have been synthesized and evaluated for their anticancer activity. Such studies involve the creation of new molecular structures and testing their efficacy in inhibiting cancer cell growth, opening avenues for the development of new cancer treatments (Han et al., 2020).
Biochemical Analysis
In biochemical analysis, the compound finds application in the study of metabolic bioactivation and toxicity. Research in this area focuses on understanding how ethyl 4-hydroxybenzoate (a related compound) is metabolized in human cells and its potential toxic effects. This is crucial for evaluating the safety and biological impacts of these compounds in medical and cosmetic products (Vad et al., 2008).
Safety And Hazards
Ethyl 3-bromo-4-hydroxybenzoate is labeled with the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)2. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes6.
Future Directions
The future directions of research on Ethyl 3-bromo-4-hydroxybenzoate are not explicitly mentioned in the search results. However, one study suggests that the genes responsible for 3-bromo-4-hydroxybenzoate catabolism could be a focus of future research5.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, it is recommended to refer to specialized literature or databases.
properties
IUPAC Name |
ethyl 3-bromo-4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXRBHNFKLKRFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406526 | |
Record name | ETHYL 3-BROMO-4-HYDROXYBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-4-hydroxybenzoate | |
CAS RN |
37470-58-9 | |
Record name | ETHYL 3-BROMO-4-HYDROXYBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-bromo-4-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.